molecular formula C26H50N4O10 B609437 N-(Azido-PEG2)-N-Boc-PEG4-Boc CAS No. 2093153-83-2

N-(Azido-PEG2)-N-Boc-PEG4-Boc

Cat. No. B609437
CAS RN: 2093153-83-2
M. Wt: 578.7
InChI Key: WILFBOXOPLSLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Azido-PEG2)-N-Boc-PEG4-Boc is a branched PEG derivative with a terminal azide group and a Boc protected amino group . The azide group enables PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .


Synthesis Analysis

The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-Boc involves the use of a polyethylene glycol (PEG)-based linker . The azide group enables PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of N-(Azido-PEG2)-N-Boc-PEG4-Boc is C26H45N5O12 . It has a molecular weight of 619.7 .


Chemical Reactions Analysis

The azide group in N-(Azido-PEG2)-N-Boc-PEG4-Boc enables PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

The molecular weight of N-(Azido-PEG2)-N-Boc-PEG4-Boc is 619.7 . Its molecular formula is C26H45N5O12 .

Scientific Research Applications

Click Chemistry

The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This makes it a valuable tool in the field of bioconjugation, where it can be used to attach various functional groups to biomolecules.

PEGylation

The compound contains polyethylene glycol (PEG) units, which can be used for PEGylation - the process of attaching PEG chains to molecules, typically peptides, proteins, and antibody fragments . PEGylation can improve the water solubility of the target molecule, reduce its immunogenicity, and increase its half-life in the body .

Protein Labeling

The N-hydroxysuccinimide (NHS) ester present in the compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This is useful in various biochemical applications, including the study of protein-protein interactions and the visualization of cellular components.

Drug Delivery

The compound’s PEG units can enhance the pharmacokinetics of drugs by increasing their solubility and stability, and reducing their immunogenicity . This makes the compound potentially useful in the development of drug delivery systems.

Development of Branched Labeling Reagents

The compound has been developed as a branched labeling reagent . The azide group enables PEGylation via Click Chemistry, and the protected amine can be deprotected under acidic conditions .

Cross-linking Reagent

The compound can act as a cross-linking reagent in click chemistry . This can be used to create covalent bonds between different biomolecules, enabling the study of molecular interactions and the construction of complex molecular architectures.

Safety And Hazards

Azides, including N-(Azido-PEG2)-N-Boc-PEG4-Boc, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Exposure to small amounts of sodium azide can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .

Future Directions

N-(Azido-PEG2)-N-Boc-PEG4-Boc is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Its future directions could involve its use in the development of new PROTACs for targeted protein degradation .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O10/c1-25(2,3)39-23(31)7-11-33-15-19-37-21-22-38-20-18-36-14-10-30(24(32)40-26(4,5)6)9-13-35-17-16-34-12-8-28-29-27/h7-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILFBOXOPLSLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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